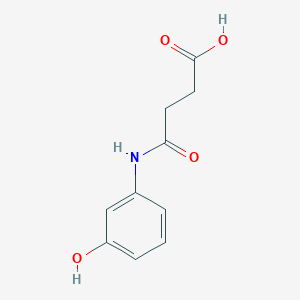

4-(3-Hydroxyanilino)-4-oxobutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(3-Hydroxyanilino)-4-oxobutanoic acid, also known as 4-hydroxy-3-anilinobutanoic acid, is an important organic compound that has a wide range of applications in the fields of biochemistry and physiology. It is a derivative of aniline, a common aromatic amine, and is used as a building block in the synthesis of various compounds. This compound has been studied extensively for its biochemical and physiological effects, as well as for its applications in research and laboratory experiments.

Applications De Recherche Scientifique

Apoptosis Induction

4-Methylthio-2-oxobutanoic acid, a related compound, is identified as a direct precursor of methional, which significantly induces apoptosis in BAF3 murine lymphoid cells. The presence of methional leads to extensive DNA double-strand breaks, DNA fragmentation, and typical apoptotic DNA laddering patterns, suggesting its role in cellular apoptosis mechanisms (Quash et al., 1995).

Organic Synthesis

4-Aryl-2-oxobutanoic acid derivatives serve as precursors in the synthesis of various organic compounds, including γ-butyrolactones, quinoxalines, and azauracils. These compounds are synthesized through reactions involving furanones and thiosemicarbazones, showcasing the versatility of 4-aryl-2-oxobutanoic acids in organic synthesis (Labib et al., 1988).

Green Chemistry

Ethyl 3-oxobutanoate, a similar compound, is utilized in boric acid-catalyzed multi-component reactions in aqueous media to synthesize 4H-isoxazol-5-ones. This process highlights the efficiency, simplicity, and environmentally friendly aspects of using such compounds in green chemistry applications (Kiyani & Ghorbani, 2015).

Spectroscopy and Molecular Studies

4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid is extensively studied for its molecular structure, hyperpolarizability, and electronic properties through various spectroscopic methods. These studies contribute to a deeper understanding of the molecular behavior and potential applications of such compounds in material sciences (Raju et al., 2015).

Antioxidant Properties

4-Hydroxycoumarin derivatives, similar in structure to 4-(3-Hydroxyanilino)-4-oxobutanoic acid, have been investigated for their antioxidant properties. These studies provide insights into the potential therapeutic applications of such compounds in combating oxidative stress-related diseases (Stanchev et al., 2009).

Mécanisme D'action

Target of Action

4-(3-Hydroxyanilino)-4-oxobutanoic acid primarily targets cyclin-dependent kinases (CDKs) , which are crucial regulators of the cell cycle. CDKs control the progression of cells through the cell cycle by phosphorylating specific substrates .

Mode of Action

This compound interacts with CDKs by binding to their active sites, inhibiting their kinase activity. This inhibition prevents the phosphorylation of key substrates required for cell cycle progression, leading to cell cycle arrest. The binding affinity and specificity of this compound for CDKs make it a potent inhibitor .

Biochemical Pathways

The inhibition of CDKs by this compound affects several biochemical pathways:

- DNA Repair Pathway : CDK inhibition can also affect DNA repair mechanisms, as CDKs are involved in the regulation of DNA repair proteins .

Pharmacokinetics

The pharmacokinetics of this compound include:

- Excretion : It is excreted via the kidneys, with a half-life that allows for sustained inhibition of CDKs .

Result of Action

At the molecular level, the inhibition of CDKs by this compound results in:

- Inhibition of Tumor Growth : In cancer cells, this results in reduced proliferation and potential tumor regression .

Action Environment

Environmental factors can significantly influence the efficacy and stability of this compound:

- Presence of Enzymes : Enzymatic activity in the liver and other tissues can affect the metabolism and bioavailability of the compound .

: DrugBank

Analyse Biochimique

Biochemical Properties

4-(3-Hydroxyanilino)-4-oxobutanoic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including cyclin-dependent kinase 2 (CDK2) and p38 kinase. The interaction with CDK2 involves binding at the ATP site, where the quinazoline ring system of the compound aligns along the peptide strand linking the two domains of the protein . This binding interaction is crucial for the inhibition of CDK2 activity, which is essential for cell cycle regulation. Additionally, this compound interacts with p38 kinase in a similar manner, affecting its activity and thereby influencing cellular stress responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of CDK2 activity by this compound leads to cell cycle arrest, preventing cells from progressing through the G1/S phase transition. This effect is particularly relevant in cancer research, where uncontrolled cell proliferation is a hallmark of the disease. Furthermore, the interaction with p38 kinase affects cellular stress responses, leading to changes in gene expression and metabolic pathways that help cells adapt to stress conditions .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the ATP-binding sites of CDK2 and p38 kinase, inhibiting their activities. This binding interaction is facilitated by the quinazoline ring system, which forms hydrogen bonds with the backbone NH groups of the domain connector strand in the enzymes . Additionally, the anilino group of the compound occupies a hydrophobic pocket within the protein interior, further stabilizing the binding interaction. These molecular interactions result in the inhibition of enzyme activity, leading to downstream effects on cell signaling and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models. For example, prolonged exposure to this compound can lead to persistent cell cycle arrest and changes in gene expression profiles, indicating long-term impacts on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK2 and p38 kinase activities, leading to desired therapeutic effects such as cell cycle arrest and modulation of stress responses. At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been identified, where the compound’s efficacy plateaus beyond a certain dosage, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with CDK2 and p38 kinase influences metabolic pathways related to cell cycle regulation and stress responses. Additionally, the compound may affect other metabolic enzymes, leading to changes in metabolite levels and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells are influenced by its interactions with transporters and binding proteins, which facilitate its movement across cellular membranes and into specific organelles .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which are critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, the presence of specific targeting signals may direct the compound to the nucleus, where it can interact with nuclear enzymes and influence gene expression. Additionally, post-translational modifications such as phosphorylation can affect the compound’s localization and activity within cells .

Propriétés

IUPAC Name |

4-(3-hydroxyanilino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c12-8-3-1-2-7(6-8)11-9(13)4-5-10(14)15/h1-3,6,12H,4-5H2,(H,11,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYCMBBJHYNTEAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70359173 |

Source

|

| Record name | 4-(3-Hydroxyanilino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16141-43-8 |

Source

|

| Record name | 4-(3-Hydroxyanilino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1268639.png)